REACTION_CXSMILES
|
[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([OH:9])=[O:8])[CH:2]=1.[P:10]([OH:13])([OH:12])[OH:11].P(Cl)(Cl)Cl>COCCOC>[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:10]([OH:13])([OH:12])=[O:11])([P:10]([OH:13])([OH:12])=[O:11])[OH:9])[CH:2]=1.[OH2:8] |f:4.5|
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C1=CN(C=N1)CC(=O)O
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Name
|
|
Quantity
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19.6 g
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Type
|
reactant
|
Smiles
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P(O)(O)O
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Name
|
|
Quantity
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72 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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48 mL
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Type
|
reactant
|
Smiles
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P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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The mixture is then stirred for 4 hours at 20-25° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled to 35-40° C.
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Type
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TEMPERATURE
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Details
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The mixture is heated to 63-67° C. for 3 hrs
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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whereby white solid results
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Type
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TEMPERATURE
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Details
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It is then cooled to 0-5° C.
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Type
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CUSTOM
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Details
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quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr
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Duration
|
1 h
|
Type
|
TEMPERATURE
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Details
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The resulting clear solution is heated at 100° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
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Type
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ADDITION
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Details
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To the charcoalized solution is added acetone (320 ml)
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Type
|
FILTRATION
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Details
|
the crystallized product is filtered
|
Type
|
WASH
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Details
|
washed sequentially with chilled water (80 ml), acetone (80 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in air oven at 55-60° C. until water content
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |